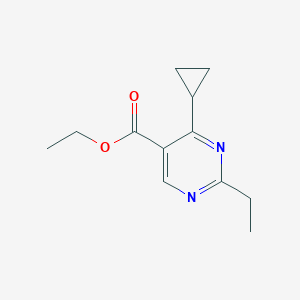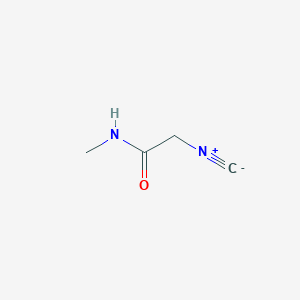
2-Isocyano-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyano-N-methylacetamide is an organic compound with the molecular formula C4H6N2O It is a member of the isocyanide family, characterized by the presence of an isocyano group (-NC) attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-N-methylacetamide typically involves the reaction of N-methylacetamide with a suitable isocyanide precursor. One common method is the treatment of N-methylacetamide with an alkyl isocyanide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the isocyano group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in a solvent-free environment or with minimal solvent use to reduce waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyano-N-methylacetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN2) Reactions: The isocyano group can act as a nucleophile, participating in SN2 reactions with alkyl halides to form substituted amides.
Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions with activated methylene groups to form five-membered heterocycles.
Multicomponent Reactions: It is also involved in multicomponent reactions, such as the Ugi and Passerini reactions, which are used to synthesize complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, activated methylene compounds, and various electrophiles. Reaction conditions often involve the use of bases, such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound include substituted amides, heterocyclic compounds, and complex organic molecules. These products are of interest in medicinal chemistry and materials science .
Applications De Recherche Scientifique
2-Isocyano-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and complex organic molecules.
Medicine: Research has explored its use in the development of new antibiotics and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Isocyano-N-methylacetamide involves its ability to covalently modify essential metabolic enzymes. It targets active site cysteines in enzymes involved in fatty acid biosynthesis and the hexosamine pathway, leading to functional inhibition and disruption of bacterial growth . This covalent binding to catalytic sites is a key feature of its antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
Uniqueness
2-Isocyano-N-methylacetamide is unique due to its specific reactivity and the ability to participate in a wide range of chemical reactions.
Propriétés
Formule moléculaire |
C4H6N2O |
|---|---|
Poids moléculaire |
98.10 g/mol |
Nom IUPAC |
2-isocyano-N-methylacetamide |
InChI |
InChI=1S/C4H6N2O/c1-5-3-4(7)6-2/h3H2,2H3,(H,6,7) |
Clé InChI |
VASXYNGEBJCXBV-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13161299.png)
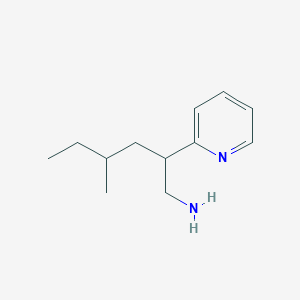
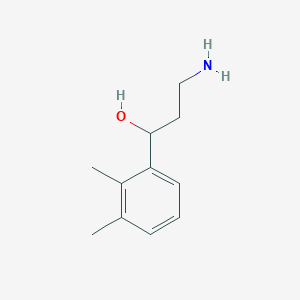
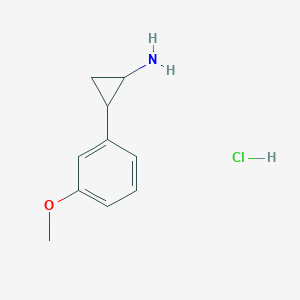

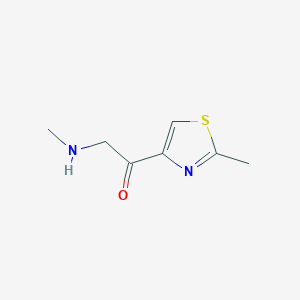
![Spiro[4.5]decane-6-sulfonyl chloride](/img/structure/B13161339.png)
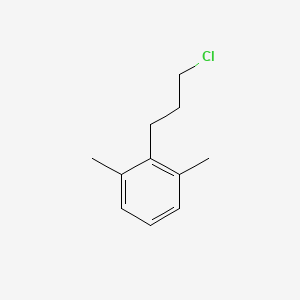
![3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13161345.png)
